molecular formula C12H12BrN3S B241563 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone

4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B241563
M. Wt: 310.21 g/mol
InChI Key: JXQDTOHFYKJGTP-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various organic compounds and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, it has been suggested that it may act as a reactive intermediate in various reactions, including nucleophilic addition and condensation reactions. Additionally, it has been proposed that it may act as a metal chelator, which can inhibit the activity of various enzymes.
Biochemical and Physiological Effects:
4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, it has been shown to exhibit antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and can be modified to suit specific research needs. Additionally, it is readily available and can be synthesized on a large scale, making it suitable for industrial applications.
However, there are also some limitations associated with the use of 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone in lab experiments. It can be toxic and should be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its use in some research applications.

Future Directions

There are several future directions for the use of 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone in scientific research. One potential area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to understand its mechanism of action and to explore its potential as a metal chelator. Finally, the compound may have potential as a therapeutic agent for various diseases, including cancer and infectious diseases, which warrants further investigation.
Conclusion:
In conclusion, 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone is a versatile chemical compound that has gained significant attention in the field of scientific research. Its synthesis method has been optimized, and it has shown promising results in various biochemical and physiological studies. While there are some limitations associated with its use, there are also several future directions for its use in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone involves the reaction of 4-bromobenzaldehyde with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the desired hydrazone product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.

Scientific Research Applications

4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone has been extensively used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including Schiff bases, hydrazones, and thiazoles. Additionally, it has been used as a building block in the synthesis of various biologically active molecules, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

Product Name

4-Bromobenzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone

Molecular Formula

C12H12BrN3S

Molecular Weight

310.21 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12BrN3S/c1-8-9(2)17-12(15-8)16-14-7-10-3-5-11(13)6-4-10/h3-7H,1-2H3,(H,15,16)/b14-7-

InChI Key

JXQDTOHFYKJGTP-AUWJEWJLSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)Br)C

SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

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